2,5-bis(1,1-Dimethylethyl)-pyrazine
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Overview
Description
2,5-bis(1,1-Dimethylethyl)-pyrazine is an organic compound characterized by the presence of two tert-butyl groups attached to a pyrazine ring
Scientific Research Applications
2,5-bis(1,1-Dimethylethyl)-pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It has been found as a metabolite in the biodegradation of polycyclic aromatic hydrocarbons (pahs) by certain bacterial strains . This suggests that it may interact with enzymes involved in the degradation of PAHs.
Mode of Action
It is a product of microbial metabolism, suggesting it may be involved in enzymatic reactions within these organisms
Biochemical Pathways
2,5-bis(1,1-Dimethylethyl)-pyrazine has been identified as a metabolite in the biodegradation of PAHs This suggests it may be part of the biochemical pathways involved in the breakdown of these compounds
Result of Action
As a metabolite in the degradation of PAHs, it may play a role in the detoxification processes of microorganisms that degrade these compounds .
Action Environment
The action of this compound likely depends on the environmental context. For instance, its formation as a metabolite in the degradation of PAHs suggests it may be influenced by the presence of these compounds and the microorganisms capable of degrading them . Other environmental factors, such as pH, temperature, and nutrient availability, could also potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(1,1-Dimethylethyl)-pyrazine typically involves the reaction of pyrazine with tert-butyl halides under specific conditions. One common method is the alkylation of pyrazine using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(1,1-Dimethylethyl)-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazine derivatives.
Substitution: The tert-butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with oxidized tert-butyl groups.
Reduction: Reduced pyrazine derivatives with hydrogenated tert-butyl groups.
Substitution: Pyrazine derivatives with substituted functional groups replacing the tert-butyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(1,1-Dimethylethyl)-pyrazine
- 2,6-bis(1,1-Dimethylethyl)-pyrazine
- 2,5-bis(1,1-Dimethylethyl)-pyridine
Uniqueness
2,5-bis(1,1-Dimethylethyl)-pyrazine is unique due to the specific positioning of the tert-butyl groups on the pyrazine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,5-ditert-butylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZWWJVCYMQAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=N1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344985 |
Source
|
Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-51-8 |
Source
|
Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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